molecular formula C8H5BrF3NO2 B2960534 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid CAS No. 1208076-77-0

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid

Cat. No. B2960534
CAS RN: 1208076-77-0
M. Wt: 284.032
InChI Key: WXUDGCIRGQCIKP-UHFFFAOYSA-N
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Description

“4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . It contains functional groups such as an amino group (-NH2), a bromo group (-Br), and a trifluoromethyl group (-CF3) attached to a benzoic acid backbone .


Synthesis Analysis

The synthesis of similar compounds often involves the use of coupling reactions . For instance, the synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . A specific synthesis method for “4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid” is not found in the search results.


Molecular Structure Analysis

The molecular structure of “4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid” can be inferred from its IUPAC name and the structures of similar compounds . The compound has a benzoic acid backbone with an amino group at the 4-position, a bromo group at the 5-position, and a trifluoromethyl group at the 2-position .

Scientific Research Applications

Asymmetric Synthesis and Organic Chemistry

A study highlighted the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing the application of trifluoromethylation in organic synthesis. This process involved the use of a bromoalkene intermediate, demonstrating the utility of brominated and trifluoromethylated compounds in creating complex molecules with potential pharmaceutical applications (Jiang, Qin, & Qing, 2003).

Bioconjugation and Material Science

Another research effort focused on the synthesis of an organoplatinum complex bioconjugated with an amino acid, indicating the potential of brominated aromatic compounds in bioconjugation and material science. The study involved coupling a platinum trimethyl complex with l-phenylalanine-tert-butylester, showcasing how such compounds can be structurally characterized and potentially applied in biomedical fields (Kuchta, Gemel, & Metzler‐Nolte, 2007).

Synthetic Methodologies

Research on the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from versatile tri(halosubstituted) derivatives showcased the importance of halogenated compounds in synthesizing molecular scaffolds for receptors. This study provided a detailed synthetic procedure, emphasizing the role of these compounds in the development of new molecular architectures (Wallace et al., 2005).

Medicinal Chemistry and Biological Studies

A study on the synthesis and biological activity of a cadmium (II) complex derived from a benzoic acid azo ligand demonstrated the potential of brominated benzoic acid derivatives in medicinal chemistry. The research explored the antifungal and antibacterial activities of these compounds, suggesting their utility in developing new therapeutic agents (Jaber, Kyhoiesh, & Jawad, 2021).

Safety and Hazards

The safety data sheet for a similar compound, “2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar safety measures should be taken when handling “4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid”.

properties

IUPAC Name

4-amino-5-bromo-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)4(2-6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUDGCIRGQCIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid

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